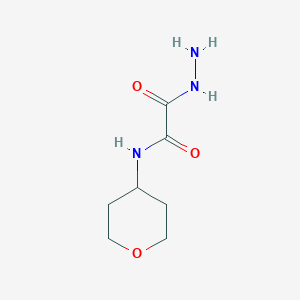
2-Hydrazinyl-2-oxo-N-(tetrahydro-2H-pyran-4-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydrazinyl-2-oxo-N-(tetrahydro-2H-pyran-4-yl)acetamide is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by the presence of a hydrazinyl group, an oxo group, and a tetrahydro-2H-pyran-4-yl moiety, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydrazinyl-2-oxo-N-(tetrahydro-2H-pyran-4-yl)acetamide typically involves the reaction of hydrazine derivatives with oxo compounds under controlled conditions. One common method involves the reaction of hydrazine hydrate with an appropriate oxo compound in the presence of a catalyst. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting parameters such as temperature, pressure, and reaction time. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-Hydrazinyl-2-oxo-N-(tetrahydro-2H-pyran-4-yl)acetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The hydrazinyl group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can react with the hydrazinyl group under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives. Substitution reactions can result in the formation of various substituted hydrazinyl compounds.
Scientific Research Applications
2-Hydrazinyl-2-oxo-N-(tetrahydro-2H-pyran-4-yl)acetamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, such as anticancer or antimicrobial activity.
Industry: Utilized in the development of new materials or as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of 2-Hydrazinyl-2-oxo-N-(tetrahydro-2H-pyran-4-yl)acetamide involves its interaction with specific molecular targets and pathways. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. Additionally, the compound may interfere with cellular processes by modulating signaling pathways or inducing oxidative stress.
Comparison with Similar Compounds
Similar Compounds
2-Hydrazinyl-2-oxoacetamide: Lacks the tetrahydro-2H-pyran-4-yl moiety, resulting in different chemical properties and reactivity.
N-(Tetrahydro-2H-pyran-4-yl)acetamide:
Uniqueness
2-Hydrazinyl-2-oxo-N-(tetrahydro-2H-pyran-4-yl)acetamide is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various scientific research applications and potential therapeutic uses.
Properties
Molecular Formula |
C7H13N3O3 |
|---|---|
Molecular Weight |
187.20 g/mol |
IUPAC Name |
2-hydrazinyl-N-(oxan-4-yl)-2-oxoacetamide |
InChI |
InChI=1S/C7H13N3O3/c8-10-7(12)6(11)9-5-1-3-13-4-2-5/h5H,1-4,8H2,(H,9,11)(H,10,12) |
InChI Key |
JEWBWKVPVLOSSK-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1NC(=O)C(=O)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















